molecular formula C17H25NO3 B1326021 Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate CAS No. 951885-89-5

Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate

Cat. No.: B1326021
CAS No.: 951885-89-5
M. Wt: 291.4 g/mol
InChI Key: FKTHVLUWUKYTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is an organic compound with a complex structure that includes an ethyl ester, a dimethylamino group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate typically involves multi-step organic reactions. One common method includes the reaction of 3-(N,N-dimethylamino)phenylacetic acid with ethyl 7-bromoheptanoate under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Mechanism of Action

The mechanism of action of Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(N,N-dimethylamino)acrylate
  • 3-(Dimethylamino)phenol
  • N,N-Dimethylaniline

Uniqueness

Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both an ester and a dimethylamino group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

ethyl 7-[3-(dimethylamino)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-4-21-17(20)12-7-5-6-11-16(19)14-9-8-10-15(13-14)18(2)3/h8-10,13H,4-7,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHVLUWUKYTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.